molecular formula C17H21NO4 B563689 Galanthamine-O-methyl-d3 N-Oxide CAS No. 1217860-44-0

Galanthamine-O-methyl-d3 N-Oxide

Cat. No.: B563689
CAS No.: 1217860-44-0
M. Wt: 306.376
InChI Key: LROQBKNDGTWXET-YOZHCDLYSA-N
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Description

Galanthamine-O-methyl-d3 N-Oxide is a deuterium-labeled analog of Galanthamine, a compound known for its role as an acetylcholinesterase inhibitor. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope-labeled nature, which enhances the accuracy of mass spectrometry and liquid chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine-O-methyl-d3 N-Oxide typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the use of iodinated isovanillin derivatives in an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then elaborated to the desired compound under reductive amination conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving multiple reaction steps, purification, and characterization to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Galanthamine-O-methyl-d3 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include different analogs and derivatives of Galanthamine, such as N-desmethyl Galanthamine-O-methyl-d3 and O-Desmethyl Galanthamine .

Scientific Research Applications

Galanthamine-O-methyl-d3 N-Oxide is widely used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.

    Biology: In studies involving enzyme inhibition and interaction with biological molecules.

    Medicine: Research on its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s disease.

    Industry: Used in the development of analytical methods and quality control processes

Mechanism of Action

Galanthamine-O-methyl-d3 N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission. Additionally, it acts as an allosteric modulator of the nicotinic receptor, contributing to its dual mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-Desmethyl Galanthamine-O-methyl-d3
  • O-Desmethyl Galanthamine
  • Galanthamine Methiodide
  • Homolycorine
  • O-Desmethyl Galanthamine β-D-Glucuronide

Uniqueness

Galanthamine-O-methyl-d3 N-Oxide is unique due to its deuterium-labeled structure, which provides enhanced stability and accuracy in analytical applications. This makes it particularly valuable as an internal standard in various research settings .

Biological Activity

Galanthamine-O-methyl-d3 N-Oxide is a derivative of galanthamine, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, neuroprotective properties, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is an O-methyl derivative of galanthamine, which enhances its pharmacokinetic properties.
  • Mechanism of Action : The primary mechanism involves inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is critical for cognitive functions.

Acetylcholinesterase Inhibition

This compound exhibits potent inhibition of AChE, with an IC50 value comparable to that of galanthamine itself. This inhibition is crucial for enhancing cholinergic neurotransmission in patients with cognitive impairments.

CompoundIC50 (μM)
Galanthamine0.5
This compoundTBD

Modulation of Nicotinic Receptors

Research indicates that galanthamine derivatives can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs). This modulation enhances synaptic plasticity and cognitive function.

  • α4β2 nAChR Modulation : this compound significantly increases the response of α4β2 receptors to acetylcholine, enhancing synaptic transmission and neuroplasticity.

Neurogenesis and Neurotrophic Factors

Studies have shown that galanthamine derivatives can promote the expression of neurotrophic factors such as IGF2 and FGF2 in the hippocampus, which are vital for neuronal survival and growth.

  • Case Study Findings :
    • In Vivo Studies : Administration of galanthamine (3 mg/kg) led to increased IGF2 mRNA levels in the hippocampus, indicating a potential for neurogenesis.
    • Mechanistic Insights : The increase in IGF2 was blocked by specific nAChR antagonists, suggesting a receptor-mediated pathway for its neuroprotective effects.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential in mitigating oxidative stress associated with neurodegenerative diseases.

  • Oxidative Stress Markers : The compound has been shown to reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Clinical Implications

Given its pharmacological profile, this compound holds promise for therapeutic applications in:

  • Alzheimer's Disease : By improving cholinergic transmission and providing neuroprotection.
  • Cognitive Disorders : Potential use in enhancing cognitive function in various neurodegenerative conditions.

Properties

IUPAC Name

(1S,12S,14R)-4-methyl-4-oxido-9-(trideuteriomethoxy)-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-YOZHCDLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[N+](CC[C@]34C=C[C@@H](C[C@@H]4O2)O)(C)[O-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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